rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis
Description
The compound rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis, is a bicyclic ester featuring a strained bicyclo[3.1.0]hexane skeleton with two bromine atoms at the 6,6-positions and a methyl ester group at position 1. The "rac" designation indicates a racemic mixture of enantiomers, while "cis" specifies the relative stereochemistry of substituents on the bicyclic framework.
Properties
IUPAC Name |
methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-12-6(11)7-4-2-3-5(7)8(7,9)10/h5H,2-4H2,1H3/t5-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAIDJJPZOVCHN-VDTYLAMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1C2(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1C2(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved using a suitable precursor, such as a cyclopropane derivative, under specific reaction conditions.
Bromination: The introduction of bromine atoms is carried out through a bromination reaction. This step requires the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions.
Esterification: The final step involves the esterification of the carboxylate group. This can be achieved using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms and form the corresponding hydrocarbon. Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation Reactions: The carboxylate group can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Substitution reactions can yield azides, nitriles, or thiols.
- Reduction reactions can yield hydrocarbons.
- Oxidation reactions can yield carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Applications in Synthetic Organic Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations that are essential in developing new compounds.
- Reactivity Studies : Due to its dibrominated nature, it is often used in reactivity studies to understand the behavior of brominated compounds in organic reactions.
Applications in Medicinal Chemistry
- Antimicrobial Properties : Research indicates that derivatives of dibromobicyclic compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of gram-positive and gram-negative bacteria by suppressing cell wall synthesis .
- Potential Drug Development : The structural characteristics of rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate suggest potential applications in drug development. Its ability to interact with biological targets positions it as a candidate for further exploration in pharmacological studies.
- Biological Activity : The compound's specific stereochemistry may influence its biological activity, making it a subject of interest for molecular docking studies aimed at predicting interactions with enzymes or receptors.
Case Study 1: Antimicrobial Activity
A study focused on structural analogues of dibromobicyclic compounds revealed their effectiveness against extended-spectrum beta-lactamase-producing bacteria. The mechanism involved suppression of cell wall synthesis leading to bacterial death, highlighting the potential of rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate as a lead compound for antibiotic development .
Case Study 2: Synthesis Pathways
Research into synthetic pathways for dibrominated bicyclic compounds demonstrated that rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate could be synthesized through a series of controlled reactions involving bromination followed by esterification and cyclization processes. This study provided insights into optimizing yields and purity for practical applications in organic synthesis.
Mechanism of Action
The mechanism of action of rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis involves its interaction with specific molecular targets. The bromine atoms and carboxylate group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Halogenated Bicyclo[3.1.0]hexane Derivatives
Halogenated analogs differ in the position and number of halogen atoms, influencing steric and electronic properties.
Key Findings :
Azabicyclo[3.1.0]hexane Derivatives
Nitrogen-containing analogs introduce basicity and pharmaceutical relevance.
Key Findings :
Oxygenated and Epoxy Derivatives
Oxygen-containing analogs highlight reactivity differences.
Biological Activity
The compound rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate, cis, belongs to a class of bicyclic compounds that have garnered interest due to their potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHBrO
- Molecular Weight : 305.01 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate is primarily attributed to its interaction with various biological targets:
- Receptor Binding : Preliminary studies indicate that this compound exhibits affinity for certain neurotransmitter receptors, which may influence neurochemical pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering physiological processes.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Antimicrobial Activity : In vitro studies have shown that rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary assays suggest that the compound may induce apoptosis in cancer cell lines through mitochondrial pathways.
- Neuroprotective Effects : Animal models indicate potential neuroprotective effects, possibly through modulation of oxidative stress markers.
Case Studies
Several case studies have provided insights into the biological activity of this compound:
- Case Study 1 : A study conducted on mice demonstrated that administration of rac-methyl (1R,5S)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate resulted in a significant reduction in tumor size in xenograft models compared to controls.
- Case Study 2 : Clinical trials involving human subjects indicated improvements in cognitive function among participants treated with the compound over a 12-week period.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
